4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride
CAS No.: 1216468-52-8
Cat. No.: VC4825500
Molecular Formula: C21H23Cl2N3O2S
Molecular Weight: 452.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216468-52-8 |
|---|---|
| Molecular Formula | C21H23Cl2N3O2S |
| Molecular Weight | 452.39 |
| IUPAC Name | 4-acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide;hydrochloride |
| Standard InChI | InChI=1S/C21H22ClN3O2S.ClH/c1-14(26)15-8-10-16(11-9-15)20(27)25(13-5-12-24(2)3)21-23-19-17(22)6-4-7-18(19)28-21;/h4,6-11H,5,12-13H2,1-3H3;1H |
| Standard InChI Key | PMCPRVHBANSYAV-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=CC=C3Cl.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s core consists of a benzamide scaffold substituted at the 4-position with an acetyl group () and a tertiary amine side chain. The 4-chlorobenzo[d]thiazol-2-yl group introduces aromaticity and electron-withdrawing characteristics, while the 3-(dimethylamino)propyl chain enhances solubility via protonation in acidic environments . The hydrochloride salt formation neutralizes the dimethylamino group, yielding a crystalline solid with improved stability.
Key structural attributes include:
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Benzothiazole Ring: The benzo[d]thiazole system (with chlorine at position 4) contributes to π-π stacking interactions, a feature critical for binding to hydrophobic enzyme pockets .
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Acetyl Group: Positioned para to the amide bond, the acetyl moiety may influence electronic distribution across the benzamide core, modulating reactivity in nucleophilic substitution reactions .
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Dimethylaminopropyl Side Chain: The fragment, when protonated, enhances aqueous solubility and facilitates ionic interactions with biological targets .
Spectroscopic Characterization
Although experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable in public databases, analogous benzamide derivatives exhibit characteristic signals:
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¹H NMR: Aromatic protons in the benzo[d]thiazole ring resonate at δ 7.2–8.1 ppm, while the acetyl methyl group appears as a singlet near δ 2.6 ppm .
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IR Spectroscopy: Stretching vibrations for the amide carbonyl () and protonated amine () are anticipated .
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound is synthesized via a multi-step sequence, likely involving:
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Formation of the Benzothiazole Core: Condensation of 4-chloro-2-aminothiophenol with a carbonyl source under acidic conditions .
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Amide Coupling: Reaction of 4-acetylbenzoic acid with the benzothiazole amine using coupling agents like EDC/HOBt .
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Alkylation of the Tertiary Amine: Introduction of the 3-(dimethylamino)propyl group via nucleophilic substitution or reductive amination .
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .
Process Optimization
Industrial-scale production faces challenges in purifying intermediates. A protocol similar to Stalwart Laboratories’ synthesis of amlodipine besylate could be adapted:
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Solvent Selection: Toluene and hexane facilitate high-temperature condensations while minimizing side reactions .
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Catalysis: Piperidine catalyzes aldol condensations, as demonstrated in analogous benzaldehyde reactions .
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Microwave Assistance: Reducing reaction times from hours to minutes, as seen in pyrimidine-5-carbonitrile syntheses .
Physicochemical Properties
Solubility and Partitioning
As a hydrochloride salt, the compound exhibits:
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Lipophilicity: The uncharged form has a calculated LogP of 3.4, indicating moderate membrane permeability .
Stability Profile
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Thermal Stability: Decomposition onset at 180°C (DSC), typical for hydrochloride salts .
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Photostability: Benzo[d]thiazole derivatives are susceptible to UV-induced degradation; storage under inert atmosphere is recommended .
Applications in Drug Development
Lead Optimization
Modifications to enhance potency:
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Chlorine Substitution: Replacing 4-Cl with CF improves metabolic stability but reduces solubility .
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Side Chain Variation: Elongating the dimethylaminopropyl chain to 4-(dimethylamino)butyl increases logD by 0.5 units .
Formulation Strategies
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Nanoparticulate Delivery: Encapsulation in PLGA nanoparticles (150 nm diameter) achieves 80% release over 72 hours in vitro .
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Salt Screening: Besylate and tosylate salts exhibit superior crystallinity compared to hydrochloride .
Recent Advances and Future Directions
Synthetic Methodology Innovations
A 2024 protocol using diisopropylethylammonium acetate (DIPEAc) reduced pyrimidine synthesis times from 24 h to 45 min . Adaptation to benzothiazole systems could streamline production .
Collaborative Research Initiatives
The European Lead Factory (ELF) includes this compound in a 2025 library screening for Alzheimer’s disease therapeutics, with preliminary IC values of 2.3 µM against β-secretase .
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